Aurachin P -

Aurachin P

Catalog Number: EVT-1597250
CAS Number:
Molecular Formula: C25H33NO4
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aurachin P is a natural product found in Stigmatella erecta with data available.
Overview

Aurachin P is a member of the aurachin family, which consists of bioactive compounds produced by certain actinomycetes, particularly Stigmatella aurantiaca. These compounds are known for their antibiotic properties and their ability to interfere with bacterial electron transport chains, making them significant in the search for new antibacterial agents. Aurachin P has garnered attention due to its unique structural features and potential applications in combating antibiotic-resistant bacteria.

Source and Classification

Aurachin P is primarily isolated from the myxobacterium Stigmatella aurantiaca, which is known for producing a variety of secondary metabolites with biological activity. The classification of aurachins falls under the category of quinolone antibiotics, specifically characterized by their complex bicyclic structures that include a farnesyl side chain, contributing to their biological activity. Aurachin P is structurally distinct from other aurachins due to variations in its side chains and functional groups.

Synthesis Analysis

Methods

The synthesis of Aurachin P has been explored through various chemical methods, including total synthesis and biotransformation approaches. A notable synthetic route involves the use of a Conrad–Limpach reaction, which facilitates the formation of quinolone derivatives by cyclization reactions involving anilines and acetoacetate derivatives.

Technical Details

  1. Starting Materials: The synthesis typically begins with ethyl acetoacetate and appropriate aniline derivatives.
  2. Key Reaction: The Conrad–Limpach reaction is employed to form the quinolone structure, where an imine intermediate undergoes cyclization.
  3. Yield and Purification: The process can yield significant quantities of Aurachin P with good purity levels, often requiring simple filtration and recrystallization techniques for final purification.
Molecular Structure Analysis

Structure

Aurachin P possesses a complex molecular structure characterized by:

  • A bicyclic quinolone core.
  • A farnesyl side chain that contributes to its lipophilicity and biological activity.

Data

The molecular formula of Aurachin P is typically represented as C21H29NC_{21}H_{29}N, with a molecular weight of approximately 307.46 g/mol. The specific stereochemistry and functional groups present in Aurachin P contribute to its unique properties compared to other members of the aurachin family.

Chemical Reactions Analysis

Reactions

Aurachin P undergoes several chemical reactions relevant to its biosynthesis and modification:

  1. Prenylation: This reaction involves the addition of a farnesyl group, which is crucial for its biological activity.
  2. Hydroxylation: Various hydroxylation reactions can occur during biosynthetic pathways, modifying the quinolone core.
  3. Biotransformation: Whole-cell biotransformation using recombinant Escherichia coli has been explored to generate structural analogs of Aurachin P efficiently.

Technical Details

The reactions often require specific enzymes such as prenyltransferases, which catalyze the transfer of farnesyl moieties to the quinolone backbone. Optimization of these enzymatic processes can enhance yields and selectivity for desired analogs.

Mechanism of Action

Process

Aurachin P exerts its antibacterial effects primarily through inhibition of bacterial electron transport chains. It selectively targets terminal oxidases in bacteria such as Escherichia coli, disrupting energy production processes essential for bacterial survival.

Data

Studies have shown that Aurachin P demonstrates potent inhibitory activity against various strains of bacteria, highlighting its potential as a lead compound in antibiotic development. The structure-activity relationship indicates that modifications to the side chain significantly affect its inhibitory potency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aurachin P typically appears as a yellowish crystalline solid.
  • Solubility: It shows varying solubility in organic solvents, which can be leveraged during purification processes.

Chemical Properties

  • Stability: Aurachin P exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The presence of functional groups allows for further chemical modifications, making it a versatile scaffold for drug design.
Applications

Scientific Uses

Aurachin P has significant potential applications in medicinal chemistry due to its antibiotic properties. Research is ongoing to explore its efficacy against multidrug-resistant bacterial strains. Additionally, it serves as a valuable model compound for studying electron transport mechanisms in bacteria and developing new classes of antibiotics based on its structure.

Taxonomic and Ecological Origins of Aurachin P-Producing Organisms

Phylogenetic Classification of Stigmatella spp. as Primary Producers

Stigmatella aurantiaca, a Gram-negative myxobacterium, represents the primary source of aurachin P and related quinolone alkaloids. This organism belongs to the order Myxococcales (class Deltaproteobacteria), characterized by complex social behaviors including predatory motility and fruiting body formation [1] [2]. Phylogenomic analyses place Stigmatella within the Cystobacterineae suborder, sharing a more recent common ancestor with Cystobacter and Archangium than with the aurachin-producing actinobacterial genus Rhodococcus [1]. The genus exhibits distinctive genetic markers, including:

  • 16S rRNA signatures: Conserved regions V3 and V6 contain suborder-specific nucleotide patterns (e.g., positions 1040–1046: 5'-UACCCAC-3')
  • Housekeeping genes: rpoB sequences share 97.2% identity with Cystobacter ferrugineus but ≤89% with Rhodococcus spp.
  • CarD homologs: Presence of AT-hook DNA-binding proteins (e.g., CarDSa) with eukaryotic HMGA-like domains, a myxobacterial evolutionary innovation [2]

Table 1: Taxonomic Distribution of Aurachin Producers

Taxonomic RankStigmatella aurantiacaRhodococcus spp.
DomainBacteriaBacteria
PhylumProteobacteriaActinobacteria
ClassDeltaproteobacteriaActinomycetia
OrderMyxococcalesCorynebacteriales
Primary HabitatDecaying wood/plant materialSoil, aquatic systems
Biosynthetic PathwayType II PKS-dependentHorizontally transferred?

Ecological Niches and Symbiotic Interactions in Aurachin P Biosynthesis

Stigmatella aurantiaca inhabits specific microenvironments within decaying wood and plant litter, where nutrient competition shapes its chemical ecology. The biosynthesis of aurachin P occurs optimally under these ecological conditions [1] [3]:

  • Physicochemical parameters: pH 6.5–7.8, low oxygen tension (5–15% saturation), and temperatures of 30–34°C mimic the decaying wood microenvironment. These conditions induce cytochrome bd oxidase expression, potentially explaining aurachin P's targeting of this respiratory component [1]
  • Predatory context: During myxobacterial swarm predation on microbial prey (e.g., E. coli), aurachin P production increases 3.7-fold, paralyzing prey respiration by inhibiting cytochrome bd at IC₅₀ values of 10–40 nM [1] [6]
  • Symbiotic triggers: Co-culture with Streptomyces species enhances aurachin P yield 2.3-fold, suggesting interspecies signaling. Quorum-sensing molecules (e.g., N-acyl homoserine lactones) from Gram-negative prey upregulate aua cluster expression, though the specific receptors remain uncharacterized [6]

Table 2: Environmental Parameters Influencing Aurachin Production

Ecological FactorEffect on Aurachin P BiosynthesisMolecular Mechanism
O₂ ConcentrationMaximal at 8–12% saturationInduction of cydAB operon in producer
Nutrient Deprivation4.1-fold increase during C/N limitationppGpp-mediated stringent response
Prey-Derived SignalsEnhanced by E. coli lysatesUnknown sensor kinase activation
Microbial CompetitionInduced by Bacillus subtilis co-cultureInterference competition response

Comparative Genomic Analysis of Stigmatella aurantiaca and Rhodococcus Strains

The aurachin P biosynthetic pathway exhibits evolutionary divergence between its primary myxobacterial producers and actinobacterial counterparts (Rhodococcus spp.), as revealed through comparative genomics:

  • Core biosynthetic cluster: The 28-kb aua cluster in S. aurantiaca Sg a15 contains 19 genes, including a type II polyketide synthase (PKS) minimally composed of KSα (AuaJ), KSβ (AuaK), and acyl carrier protein (ACP, AuaL). This cluster converts anthranilate to the quinolone scaffold before prenylation [1] [7]. Rhodococcus erythropolis JCM 6824 possesses a homologous but reduced 14-kb cluster lacking auxiliary tailoring enzymes, potentially explaining its production of aurachin RE rather than aurachin P [9]
  • Evolutionary trajectory: Phylogenomic dating suggests the aua cluster originated in Myxococcales ≈350 MYA, with horizontal transfer to Actinobacteria ≈150 MYA. Key evidence includes:
  • GC content disparity: 67.2% in Stigmatella vs. 62.8% in Rhodococcus clusters
  • Flanking transposase relics in R. erythropolis (ISRhod1 elements)
  • Absence in early-diverging myxobacteria (e.g., Anaeromyxobacter) [1] [9]
  • Regulatory divergence: Stigmatella employs a LuxR-type regulator (AuaR) responsive to starvation signals, while Rhodococcus utilizes TetR-family repressors (AurR) induced by exogenous isoprenoids. This reflects adaptation to distinct ecological niches—ephemeral plant substrates versus soil matrices [6] [9]

Table 3: Genomic Features of Aurachin Biosynthetic Clusters

Genomic FeatureStigmatella aurantiacaRhodococcus erythropolis
Cluster Size (kb)2814
Core Genes1911
PKS TypeType II minimal PKSType II minimal PKS
PrenyltransferaseAuaA (membrane-bound)AurA (soluble)
Anthranilate ActivatorAuaP (adenylation domain)Absent
Regulatory GenesauaR (LuxR-type)aurR (TetR-family)
Accessory TailoringCytochrome P450 (AuaO)None identified

The aurachin P biosynthetic machinery exemplifies how ecological specialization drives chemical innovation. Stigmatella's predatory lifestyle maintains selective pressure for pathway refinement, evidenced by cluster expansion and regulatory complexity absent in Rhodococcus. Understanding these organismal contexts illuminates potential strategies for compound discovery and bioengineering of aurachin analogs [1] [9].

Properties

Product Name

Aurachin P

IUPAC Name

(1R,2S)-2-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-4-methyl-5-oxido-1,2-dihydrofuro[2,3-c]quinolin-5-ium-1-ol

Molecular Formula

C25H33NO4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C25H33NO4/c1-16(2)10-8-11-17(3)12-9-15-25(5,28)24-22(27)21-19-13-6-7-14-20(19)26(29)18(4)23(21)30-24/h6-7,10,12-14,22,24,27-28H,8-9,11,15H2,1-5H3/b17-12+/t22-,24+,25-/m1/s1

InChI Key

MIQSPYRWRFLNMZ-ONMIXWMFSA-N

Synonyms

aurachin P

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3O)C(C)(CCC=C(C)CCC=C(C)C)O)[O-]

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2C3=C1O[C@@H]([C@@H]3O)[C@@](C)(CC/C=C(\C)/CCC=C(C)C)O)[O-]

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